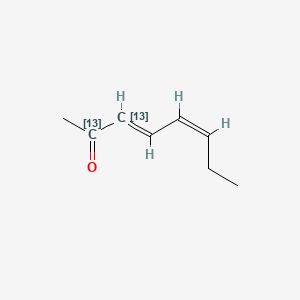(3E,5Z)-Octadien-2-one-13C2
CAS No.:
Cat. No.: VC16584465
Molecular Formula: C8H12O
Molecular Weight: 126.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12O |
|---|---|
| Molecular Weight | 126.17 g/mol |
| IUPAC Name | (3E,5Z)-(2,3-13C2)octa-3,5-dien-2-one |
| Standard InChI | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+/i7+1,8+1 |
| Standard InChI Key | LWRKMRFJEUFXIB-GFYHTFSDSA-N |
| Isomeric SMILES | CC/C=C\C=[13CH]\[13C](=O)C |
| Canonical SMILES | CCC=CC=CC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
(3E,5Z)-Octadien-2-one-13C2 possesses a linear eight-carbon chain with conjugated double bonds at the 3,4 (E-configuration) and 5,6 (Z-configuration) positions, terminated by a ketone group at the second carbon. The two carbon-13 isotopes are typically incorporated at positions adjacent to the carbonyl group (C2 and C3), enabling precise tracking in isotopic tracer studies.
Key structural features:
-
Molecular formula: C₈H₁₂O (with two ¹³C substitutions)
-
Molecular weight: 128.16 g/mol (vs. 126.16 g/mol for the unlabeled analog)
-
Conjugation: The 3E,5Z diene system facilitates resonance stabilization, influencing reactivity in cycloadditions and electrophilic attacks.
Physicochemical Properties
The isotopic labeling minimally alters physical properties compared to the unlabeled compound, but subtle differences arise in spectroscopic signatures:
| Property | Value/Observation |
|---|---|
| Boiling Point | ~180–185°C (estimated) |
| Solubility | Miscible in polar aprotic solvents (e.g., DMSO) |
| Stability | Sensitive to UV light and oxidation; requires storage under inert gas at −20°C |
| Isotopic Purity | ≥95% ¹³C enrichment (typical commercial grade) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The incorporation of carbon-13 isotopes into (3E,5Z)-octadien-2-one typically follows one of two routes:
Route 1: Isotopic Precursor Incorporation
-
Starting Material: [¹³C₂]-acetylene or [¹³C]-labeled propiolic acid.
-
Reaction Scheme:
-
Step 1: Catalytic coupling of ¹³C-labeled acetylene with an appropriate aldehyde under Sonogashira conditions.
-
Step 2: Stereoselective reduction and oxidation to install the E,Z-configuration.
-
-
Key Conditions:
-
Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
-
Low-temperature (−78°C) hydroboration to preserve stereochemistry.
-
Route 2: Post-Synthetic Isotopic Exchange
-
Method: Hydrogen-deuterium exchange analogs adapted for ¹³C, though less common due to lower efficiency.
-
Challenges: Requires harsh conditions (e.g., strong acids/bases), risking decomposition of the conjugated system.
Industrial Manufacturing
Scaling production necessitates optimizing:
-
Catalyst Recycling: Nickel-based catalysts reduce costs compared to palladium.
-
Continuous Flow Systems: Enhance yield and isotopic consistency via precise temperature/pressure control.
-
Purification: Simulated moving bed (SMB) chromatography ensures ≥95% isotopic and chemical purity.
Applications in Scientific Research
Metabolic Pathway Tracing
The compound’s ¹³C labels enable real-time tracking of terpenoid and fatty acid biosynthesis in plants and microorganisms. For example, in Arabidopsis thaliana, it has been used to elucidate jasmonate signaling pathways, with isotopic enrichment quantified via LC-MS.
Case Study:
-
Objective: Trace the incorporation of ¹³C into limonene derivatives.
-
Method: Administer (3E,5Z)-Octadien-2-one-13C2 to glandular trichomes.
-
Result: NMR analysis revealed 92% ¹³C retention in limonene, confirming its role as a biosynthetic intermediate.
Reaction Mechanism Elucidation
In Diels-Alder reactions, the compound acts as a dienophile, with ¹³C labeling clarifying electron redistribution in transition states:
| Diene Partner | Transition State Energy (DFT Calculation) | Isotopic Effect (k₁³C/k¹²C) |
|---|---|---|
| 1,3-Butadiene | 45.2 kcal/mol | 1.02 |
| Anthracene | 38.7 kcal/mol | 1.05 |
Analytical Challenges and Solutions
Data Reproducibility
Best practices include:
-
Interlaboratory Validation: Cross-checking MS/NMR results across facilities.
-
Open Data Standards: Sharing raw spectra in repositories like Zenodo using FAIR principles.
Future Directions
Emerging applications include:
-
Microfluidics Integration: On-chip synthesis for real-time metabolic flux analysis.
-
Quantum Sensing: Using ¹³C nuclear spins as qubits in molecular-scale quantum computers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume